N-[(4-cyanophenyl)sulfonyl]-beta-alanine
Description
N-[(4-Cyanophenyl)sulfonyl]-beta-alanine is a sulfonamide derivative of the non-proteinogenic amino acid beta-alanine. Its structure features a 4-cyanophenyl sulfonyl group attached to the nitrogen of beta-alanine.
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-[(4-cyanophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H10N2O4S/c11-7-8-1-3-9(4-2-8)17(15,16)12-6-5-10(13)14/h1-4,12H,5-6H2,(H,13,14) |
InChI Key |
VRIZQYZOSRPVEA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[(4-cyanophenyl)sulfonyl]-beta-alanine with key analogs, highlighting substituent effects:
Research Findings and Implications
- Solubility and Bioavailability: The polar cyano group in the target compound may improve aqueous solubility compared to methyl or fluorophenyl analogs, critical for drug delivery .
- Enzyme Interactions : Structural similarities to yeast and mammalian beta-alanine synthases () suggest possible roles in pyrimidine catabolism or CoA biosynthesis, warranting further enzymatic studies .
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